molecular formula C18H19Cl2N3 B11989894 4-benzyl-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-piperazinamine

4-benzyl-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-piperazinamine

Cat. No.: B11989894
M. Wt: 348.3 g/mol
InChI Key: GWDVJORTNAILEB-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzyl-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-piperazinamine is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-piperazinamine typically involves the condensation reaction between 4-benzylpiperazine and 2,4-dichlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl or dichlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-benzyl-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-piperazinamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzyl-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The Schiff base moiety allows for the formation of stable complexes with metal ions, which can further modulate biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-{2-[(E)-(2,4-dihydroxyphenyl)methylidene]hydrazino}-4-oxobutanamide
  • N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

4-benzyl-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-piperazinamine is unique due to the presence of both benzyl and dichlorophenyl groups, which can impart specific chemical and biological properties. The dichlorophenyl group can enhance the compound’s lipophilicity and potential interactions with biological membranes, while the benzyl group can influence its reactivity and binding affinity to molecular targets .

Properties

Molecular Formula

C18H19Cl2N3

Molecular Weight

348.3 g/mol

IUPAC Name

(E)-N-(4-benzylpiperazin-1-yl)-1-(2,4-dichlorophenyl)methanimine

InChI

InChI=1S/C18H19Cl2N3/c19-17-7-6-16(18(20)12-17)13-21-23-10-8-22(9-11-23)14-15-4-2-1-3-5-15/h1-7,12-13H,8-11,14H2/b21-13+

InChI Key

GWDVJORTNAILEB-FYJGNVAPSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)N=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.